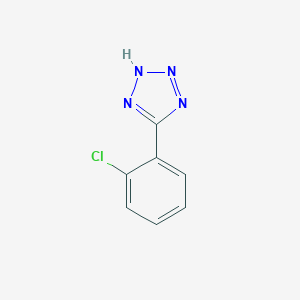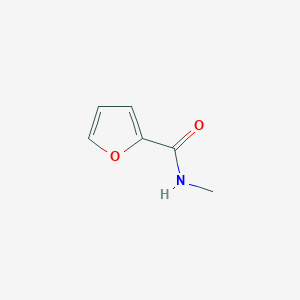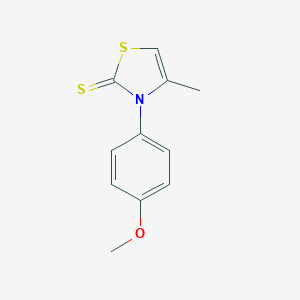
3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione is a compound with a thiazole ring that has been of interest to researchers due to its potential applications in various fields. The compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wirkmechanismus
The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione is not fully understood. However, studies have suggested that the compound may exert its biological effects through the inhibition of enzymes, such as cyclooxygenase and lipoxygenase, that are involved in the inflammatory response. The compound may also act as a scavenger of free radicals, which are known to contribute to oxidative stress and cellular damage.
Biochemische Und Physiologische Effekte
Studies have shown that 3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione exhibits anti-inflammatory, antioxidant, and anticancer activities. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. The compound has also been shown to scavenge free radicals and protect against oxidative stress-induced cellular damage. In addition, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione in lab experiments is its potential as a fluorescent probe for the detection of metal ions in biological systems. Another advantage is its anti-inflammatory, antioxidant, and anticancer activities, which make it a potential candidate for drug development. However, one limitation of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
For research on 3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione include further studies on its mechanism of action, as well as its potential use as a drug for the treatment of inflammatory diseases and cancer. The compound may also be studied for its potential as a fluorescent probe for the detection of metal ions in biological systems. In addition, further studies may be conducted to improve the solubility and bioavailability of the compound for use in drug development.
Synthesemethoden
The synthesis of 3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione has been achieved through various methods. One of the most commonly used methods is the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride. Other methods include the reaction of 4-methoxyphenylacetic acid with thiosemicarbazone and the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide in the presence of a catalyst, such as copper(II) acetate.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione has been studied for its potential applications in various fields. In the field of medicinal chemistry, the compound has been investigated for its anti-inflammatory, antioxidant, and anticancer activities. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
CAS-Nummer |
77293-28-8 |
|---|---|
Produktname |
3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione |
Molekularformel |
C11H11NOS2 |
Molekulargewicht |
237.3 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C11H11NOS2/c1-8-7-15-11(14)12(8)9-3-5-10(13-2)6-4-9/h3-7H,1-2H3 |
InChI-Schlüssel |
GKHYAVHPLQCNNM-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=S)N1C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=CSC(=S)N1C2=CC=C(C=C2)OC |
Andere CAS-Nummern |
77293-28-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



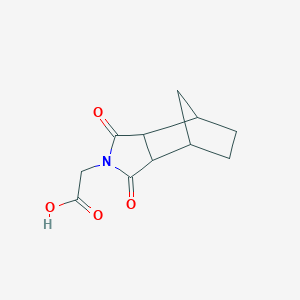
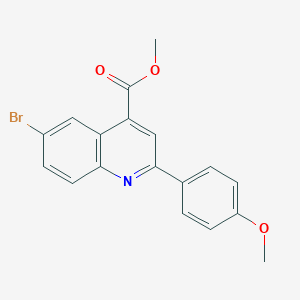
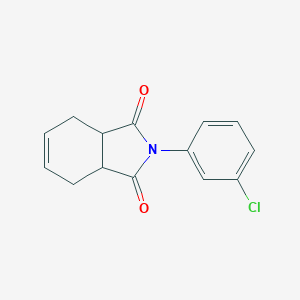
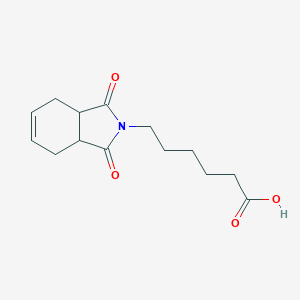
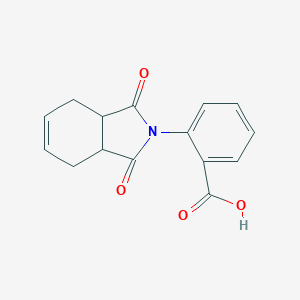
![ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B186232.png)
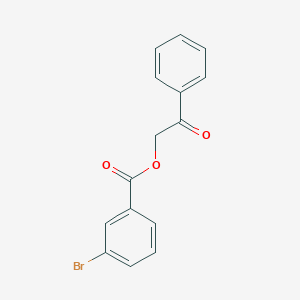
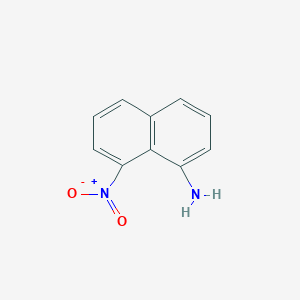
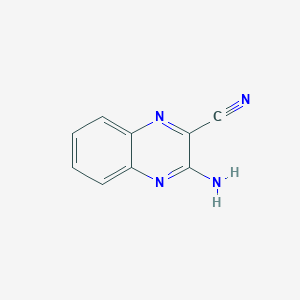
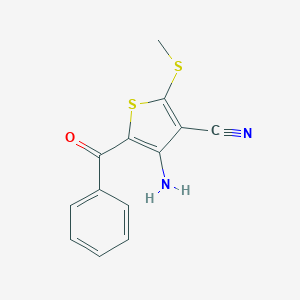
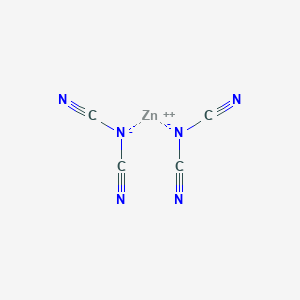
![n-[2-(Methylthio)phenyl]urea](/img/structure/B186247.png)
